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Compound of Interest

Compound Name: Enciprazine

Cat. No.: B1671271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Enciprazine is a phenylpiperazine derivative that has been investigated for its anxiolytic and

antipsychotic properties. This technical guide provides a comprehensive overview of its

synthesis pathway, chemical and physical properties, and the signaling pathways associated

with its mechanism of action. Detailed experimental protocols for its synthesis and

characterization are presented, along with a summary of its pharmacological profile. This

document is intended to serve as a core resource for researchers and professionals involved in

the development and study of psychoactive compounds.

Chemical Properties
Enciprazine, with the developmental code names WY-48624 and D-3112, is a well-

characterized small molecule. Its fundamental chemical and physical properties are

summarized in the tables below for easy reference.[1]
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Identifier Value

IUPAC Name
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3,4,5-

trimethoxyphenoxy)propan-2-ol[1]

CAS Number 68576-86-3[1]

Chemical Formula C23H32N2O6[1]

Molecular Weight 432.517 g/mol [1]

Canonical SMILES
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC

(=C(C(=C3)OC)OC)OC)O

InChI Key KSQCNASWXSCJTD-UHFFFAOYSA-N

Table 1: Chemical Identifiers of Enciprazine

Property Value

Boiling Point 611.5 °C at 760 mmHg

Density 1.171 g/cm³

Flash Point 323.6 °C

Vapor Pressure 8.33E-16 mmHg at 25°C

LogP 2.28580

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 8

Rotatable Bonds 10

Table 2: Physicochemical Properties of Enciprazine

Synthesis Pathway
The synthesis of Enciprazine is a two-step process that begins with the alkylation of 3,4,5-

trimethoxyphenol, followed by the opening of an epoxide ring with o-anisyl-piperazine.
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Overall Reaction Scheme
The synthesis proceeds as follows:

Step 1: Epoxidation. 3,4,5-trimethoxyphenol (Antiarol) is alkylated with epichlorohydrin to

form [(3,4,5-Trimethoxyphenoxy)methyl]oxirane.

Step 2: Epoxide Ring Opening. The resulting epoxide is then reacted with o-anisyl-piperazine

to yield Enciprazine.

3,4,5-Trimethoxyphenol

[(3,4,5-Trimethoxyphenoxy)methyl]oxirane

Alkylation

Epichlorohydrin Enciprazine

Epoxide Opening

o-Anisyl-piperazine

Click to download full resolution via product page

Caption: Synthesis pathway of Enciprazine.

Experimental Protocols
Step 1: Synthesis of [(3,4,5-Trimethoxyphenoxy)methyl]oxirane

Materials: 3,4,5-trimethoxyphenol, epichlorohydrin, a base (e.g., sodium hydroxide), and a

suitable solvent (e.g., ethanol or acetone).

Procedure:

Dissolve 3,4,5-trimethoxyphenol in the chosen solvent in a reaction vessel equipped with a

stirrer and a reflux condenser.

Add the base to the solution to deprotonate the phenol, forming the corresponding

phenoxide.
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Slowly add epichlorohydrin to the reaction mixture.

Heat the mixture to reflux and maintain for several hours until the reaction is complete

(monitored by Thin Layer Chromatography - TLC).

After completion, cool the reaction mixture and filter to remove any inorganic salts.

Evaporate the solvent under reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation or column chromatography to yield pure

[(3,4,5-Trimethoxyphenoxy)methyl]oxirane.

Step 2: Synthesis of Enciprazine

Materials: [(3,4,5-Trimethoxyphenoxy)methyl]oxirane, o-anisyl-piperazine, and a suitable

solvent (e.g., ethanol or isopropanol).

Procedure:

Dissolve [(3,4,5-Trimethoxyphenoxy)methyl]oxirane and o-anisyl-piperazine in the chosen

solvent in a reaction vessel.

Heat the mixture to reflux and maintain for several hours until the reaction is complete

(monitored by TLC).

Cool the reaction mixture to room temperature.

The product may precipitate out of the solution upon cooling. If so, collect the solid by

filtration.

If the product does not precipitate, evaporate the solvent under reduced pressure.

Purify the crude Enciprazine by recrystallization from a suitable solvent (e.g., ethanol) or

by column chromatography to obtain the final product.

Purification and Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1671271?utm_src=pdf-body
https://www.benchchem.com/product/b1671271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: The final product, Enciprazine, is typically purified by recrystallization. The

choice of solvent is critical for obtaining high-purity crystals. Common solvent systems for

recrystallization of similar compounds include ethanol, methanol, or mixtures of solvents like

hexane/ethyl acetate.

Characterization: The structure and purity of the synthesized Enciprazine should be

confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to

confirm the chemical structure by identifying the different types of protons and carbons

and their connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups

present in the molecule, such as hydroxyl (-OH), ether (C-O-C), and aromatic (C=C)

groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of

the compound and to analyze its fragmentation pattern, which can further confirm the

structure.

Melting Point: The melting point of the purified compound is a key indicator of its purity.

Mechanism of Action and Signaling Pathways
Enciprazine exerts its pharmacological effects primarily through its high affinity for the α1-

adrenergic receptor and the 5-HT1A serotonin receptor.

5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically

leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic

AMP (cAMP). This, in turn, can modulate the activity of protein kinase A (PKA) and downstream

signaling cascades.

Caption: Enciprazine's effect on 5-HT1A receptor signaling.

α1-Adrenergic Receptor Signaling
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The α1-adrenergic receptor is another GPCR that, when activated, typically couples to Gq

proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates

protein kinase C (PKC), leading to various cellular responses.
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Caption: Enciprazine's effect on α1-adrenergic receptor signaling.
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Experimental Workflow for Pharmacological
Evaluation
A typical workflow for evaluating the pharmacological properties of a compound like

Enciprazine would involve a series of in vitro and in vivo experiments.
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Caption: Experimental workflow for pharmacological evaluation.
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This workflow begins with the synthesis and purification of the compound. Initial in vitro

screening involves receptor binding assays to determine the affinity for the target receptors,

followed by functional assays to assess the compound's efficacy (agonist, antagonist, etc.) and

its effect on downstream signaling pathways. In vitro ADME (Absorption, Distribution,

Metabolism, and Excretion) studies provide early insights into the compound's pharmacokinetic

profile. Promising candidates then move into in vivo studies to evaluate their pharmacokinetics

in a living system, their efficacy in animal models of anxiety and psychosis, and their overall

safety and toxicology profile. The data from these studies informs the process of lead

optimization for the development of new drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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